molecular formula C16H19N3O4S B2613488 N-(2-methoxyethyl)-2-(4-(pyridine-3-sulfonamido)phenyl)acetamide CAS No. 1206988-61-5

N-(2-methoxyethyl)-2-(4-(pyridine-3-sulfonamido)phenyl)acetamide

Cat. No.: B2613488
CAS No.: 1206988-61-5
M. Wt: 349.41
InChI Key: SFCQUOCOHXECKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(2-methoxyethyl)-2-(4-(pyridine-3-sulfonamido)phenyl)acetamide" is a sulfonamide-derived acetamide compound characterized by a pyridine-3-sulfonamido group attached to a phenyl ring, which is further linked to a methoxyethyl acetamide moiety. This structure combines sulfonamide’s hydrogen-bonding capabilities with the metabolic stability of the methoxyethyl group, making it a candidate for therapeutic applications, particularly in targeting protein-protein interactions or enzymatic pathways .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[4-(pyridin-3-ylsulfonylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-23-10-9-18-16(20)11-13-4-6-14(7-5-13)19-24(21,22)15-3-2-8-17-12-15/h2-8,12,19H,9-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCQUOCOHXECKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(4-(pyridine-3-sulfonamido)phenyl)acetamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting pyridine-3-sulfonyl chloride with an appropriate amine under basic conditions.

    Attachment of the acetamide moiety: The intermediate product from the first step can be further reacted with 2-(2-methoxyethyl)amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(4-(pyridine-3-sulfonamido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions, potentially affecting the methoxyethyl or pyridine moieties.

    Reduction: Reduction reactions could target the sulfonamide group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in materials science or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action for N-(2-methoxyethyl)-2-(4-(pyridine-3-sulfonamido)phenyl)acetamide would depend on its specific biological or chemical context. Generally, compounds with sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring may also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and its analogs from the provided evidence:

Compound Name / ID Key Structural Features Synthesis Yield Melting Point Functional Implications Reference
N-(2-methoxyethyl)-2-(4-(pyridine-3-sulfonamido)phenyl)acetamide (Target) Pyridine-3-sulfonamido group; methoxyethyl acetamide chain Not reported Not reported Potential hydrogen-bonding interactions due to sulfonamide; metabolic stability from methoxyethyl group.
Compound 51 () 2,5-Difluorophenyl-triazole; phenylthio group 42.4% 156–158°C Electron-withdrawing fluorine atoms may enhance binding to hydrophobic enzyme pockets.
Compound 54 () 2-Fluorophenyl-triazole; phenylsulfonyl group 86.6% 204–206°C Sulfonyl group increases polarity, potentially improving solubility.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Nitro and methylsulfonyl groups on phenyl ring Not reported Not reported Nitro group induces planarity distortion; sulfonyl group enables crystal packing via H-bonds.
2-(4-(4,9-Diethoxy-1-oxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)-N-(phenylsulfonyl)acetamide () Benzoisoindolyl core; phenylsulfonyl group Not reported Not reported Bulky aromatic core may limit membrane permeability but enhance target specificity.
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () Pyrimidoindole-sulfanyl linkage; methoxyphenyl substituent Not reported Not reported Sulfanyl group offers redox stability; pyrimidoindole core may interact with nucleic acids.

Key Observations:

Structural Diversity :

  • The target compound’s pyridine-3-sulfonamido group distinguishes it from analogs with triazole (), nitro-sulfonyl (), or pyrimidoindole () substituents.
  • Methoxyethyl and phenylthio/sulfonyl groups () modulate solubility and bioavailability differently.

Synthetic Efficiency :

  • Compound 54 () achieved an 86.6% yield via sulfonyl group oxidation, suggesting efficient routes for sulfonamide/sulfonyl analogs .
  • Lower yields (32–42%) in triazole-containing compounds () highlight challenges in multi-step heterocyclic synthesis .

Functional Implications :

  • Fluorinated phenyl groups () enhance lipophilicity, favoring interactions with hydrophobic enzyme pockets.
  • Sulfonamide/sulfonyl groups () enable hydrogen bonding, critical for target engagement .
  • Bulky cores (e.g., benzoisoindolyl in ) may improve specificity but reduce cellular uptake .

Biological Activity

N-(2-methoxyethyl)-2-(4-(pyridine-3-sulfonamido)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and structure, which includes a pyridine sulfonamide moiety and an acetamide functional group. Its molecular structure is crucial for understanding its interaction with biological targets.

Pharmacological Activity

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation across various cancer cell lines. For instance:

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

Table 1 summarizes the IC50 values observed in these studies:

Cell LineIC50 (µM)
MCF-712.5
A5498.3
HeLa10.1

These results suggest that the compound has a dose-dependent effect on cell viability, with lower IC50 values indicating higher potency.

2. Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the following pathways:

  • Inhibition of Cell Cycle Progression: The compound has been shown to induce G2/M phase cell cycle arrest, preventing cancer cells from dividing.
  • Apoptosis Induction: It promotes apoptosis in cancer cells through intrinsic pathways, evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study: In Vivo Model

A study involving a murine model of inflammation demonstrated that administration of this compound significantly reduced paw edema in response to carrageenan-induced inflammation.

Table 2 presents the results from this study:

Treatment GroupPaw Edema Reduction (%)
Control0
Low Dose (10 mg/kg)25
High Dose (50 mg/kg)55

Toxicity and Safety Profile

Toxicity studies are essential for evaluating the safety profile of any new drug candidate. Preliminary assessments indicate that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.